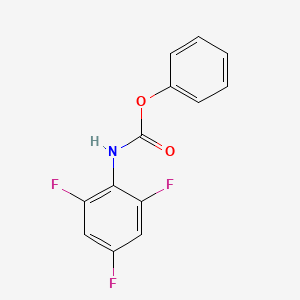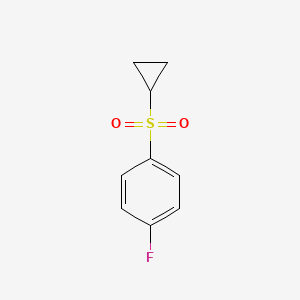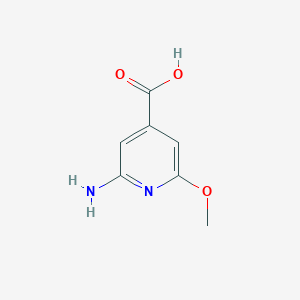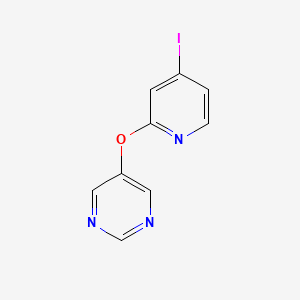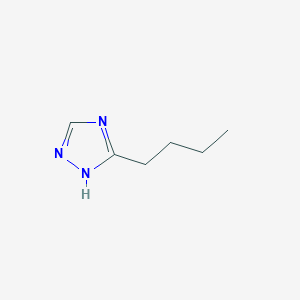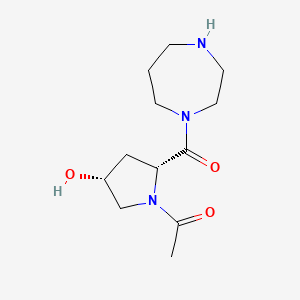![molecular formula C15H23N3O B8715657 4-[4-(cyclopropylmethyl)piperazin-1-yl]-2-methoxyaniline](/img/structure/B8715657.png)
4-[4-(cyclopropylmethyl)piperazin-1-yl]-2-methoxyaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
4-[4-(cyclopropylmethyl)piperazin-1-yl]-2-methoxyaniline is a chemical compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a cyclopropylmethyl group attached to the piperazine ring and a methoxy group attached to the aniline ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(cyclopropylmethyl)piperazin-1-yl]-2-methoxyaniline typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized by reacting ethylenediamine with a suitable dihaloalkane, such as 1,2-dichloroethane, under basic conditions.
Introduction of the Cyclopropylmethyl Group: The cyclopropylmethyl group can be introduced by reacting the piperazine derivative with cyclopropylmethyl chloride in the presence of a base, such as sodium hydride or potassium carbonate.
Attachment of the Methoxy Group: The methoxy group can be introduced by reacting the aniline derivative with methanol in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and reaction time.
化学反応の分析
Types of Reactions
4-[4-(cyclopropylmethyl)piperazin-1-yl]-2-methoxyaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to form reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the aniline or piperazine rings are replaced with other groups. Common reagents for substitution reactions include halogens, alkylating agents, and acylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide), acylating agents (e.g., acetic anhydride).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, reduction may yield amines, and substitution may yield various substituted derivatives.
科学的研究の応用
4-[4-(cyclopropylmethyl)piperazin-1-yl]-2-methoxyaniline has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological and psychiatric disorders.
Biological Research: It is used in biological assays to study its effects on various biological pathways and targets.
Chemical Research: The compound is used as a building block in the synthesis of more complex molecules for chemical research.
Industrial Applications: It may be used in the development of new materials and chemical processes in the industry.
作用機序
The mechanism of action of 4-[4-(cyclopropylmethyl)piperazin-1-yl]-2-methoxyaniline involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating neurotransmitter release and signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 4-[4-(cyclopropylmethyl)piperazin-1-yl]cyclohexanamine
- 4-[4-(cyclopropylmethyl)piperazin-1-yl]methyl-1,3-thiazol-2-amine
- 4-[4-(cyclopropylmethyl)piperazin-1-yl]carbonyl-N-methylaniline
Uniqueness
4-[4-(cyclopropylmethyl)piperazin-1-yl]-2-methoxyaniline is unique due to the presence of both the cyclopropylmethyl and methoxy groups, which may confer specific pharmacological properties and chemical reactivity. Its structure allows for diverse chemical modifications, making it a valuable compound for research and development in various fields.
特性
分子式 |
C15H23N3O |
|---|---|
分子量 |
261.36 g/mol |
IUPAC名 |
4-[4-(cyclopropylmethyl)piperazin-1-yl]-2-methoxyaniline |
InChI |
InChI=1S/C15H23N3O/c1-19-15-10-13(4-5-14(15)16)18-8-6-17(7-9-18)11-12-2-3-12/h4-5,10,12H,2-3,6-9,11,16H2,1H3 |
InChIキー |
DRZXUYMNHPOLFB-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=CC(=C1)N2CCN(CC2)CC3CC3)N |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

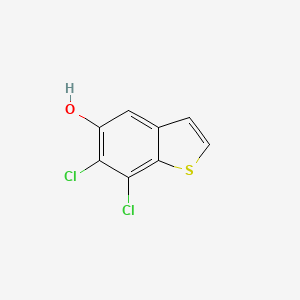
![Methyl 4-[(2-phenylethyl)carbamoyl]benzoate](/img/structure/B8715597.png)
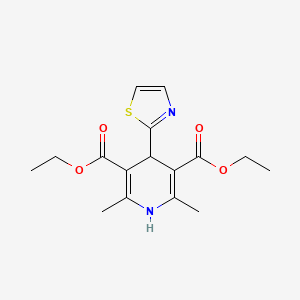
![N-[5-(2-Cyclopentylamino-4-pyridyl)-4-(3-methylphenyl)-1,3-thiazol-2-YL]-N'-phenylurea](/img/structure/B8715619.png)
